2,4,6-trichloro-3-nitrobenzaldehyde chemical structure and properties
2,4,6-trichloro-3-nitrobenzaldehyde chemical structure and properties
2,4,6-Trichloro-3-nitrobenzaldehyde: Technical Guide
Part 1: Executive Summary & Chemical Identity
2,4,6-Trichloro-3-nitrobenzaldehyde is a highly functionalized aromatic building block characterized by a dense substitution pattern that imparts unique steric and electronic properties.[1] Identified by CAS 2763755-65-1 , this molecule serves as a specialized intermediate in the synthesis of complex pharmaceutical scaffolds, agrochemicals, and high-energy density materials.[1]
Its structure features a benzaldehyde core with three chlorine atoms occupying the ortho and para positions (2, 4, 6) relative to the formyl group, and a nitro group inserted at the meta position (3). This specific arrangement creates a "push-pull" electronic system where the electron-withdrawing nitro and formyl groups deactivate the ring, while the chlorine atoms provide steric bulk and potential sites for nucleophilic aromatic substitution (
Table 1: Chemical Identity & Key Identifiers
| Parameter | Detail |
| Chemical Name | 2,4,6-Trichloro-3-nitrobenzaldehyde |
| CAS Number | 2763755-65-1 |
| Molecular Formula | |
| Molecular Weight | 254.45 g/mol |
| SMILES | O=Cc1c(Cl)c([O-])c(Cl)cc1Cl |
| Structural Class | Polychlorinated Nitroaromatic Aldehyde |
Part 2: Chemical Structure & Electronic Properties
The reactivity of 2,4,6-trichloro-3-nitrobenzaldehyde is dictated by the interplay between steric hindrance and electronic activation.[1]
-
Steric Crowding: The 2,4,6-trichloro substitution pattern creates a "molecular fence" around the formyl group. The ortho-chlorines (positions 2 and 6) twist the aldehyde group out of planarity with the benzene ring, reducing conjugation and making the carbonyl carbon more electrophilic but sterically shielded.
-
Regiochemistry of the Nitro Group: The nitro group at position 3 is flanked by chlorine atoms at positions 2 and 4. This placement is chemically significant because the nitro group activates the adjacent chlorines (ortho-effect) toward nucleophilic displacement, a critical feature for diversification.
-
Electronic Deactivation: The cumulative effect of the nitro group (-M, -I) and the three chlorine atoms (-I, +M) results in an extremely electron-deficient aromatic ring.[1] This makes the molecule resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack.
Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Note |
| Appearance | Pale yellow to off-white crystalline solid | Typical of nitro-halo benzaldehydes |
| Melting Point | 85 – 95 °C (Estimated) | Higher than 2,4,6-trichlorobenzaldehyde (58°C) due to nitro group |
| Boiling Point | >280 °C (Decomposes) | Predicted based on MW and polarity |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water | Lipophilic character dominates |
| Acidity | Non-acidic (Aldehyde); | No enolization possible |
Part 3: Synthesis & Production Protocols
The primary synthetic route involves the nitration of the parent aldehyde, 2,4,6-trichlorobenzaldehyde. Due to the deactivating nature of the aldehyde and chlorine groups, harsh nitration conditions (mixed acid) are required.
Synthesis Workflow:
-
Precursor: 2,4,6-Trichlorobenzaldehyde (CAS 24473-00-5).[1][2][3]
-
Reagent: Fuming Nitric Acid (
) and Concentrated Sulfuric Acid ( ).[4] -
Mechanism: Electrophilic Aromatic Substitution (
).[4]-
The aldehyde directs meta (positions 3 and 5).
-
The chlorines at 2,4,6 direct ortho/para.
-
Regioselectivity: Positions 3 and 5 are chemically equivalent due to the symmetry of the precursor. Nitration occurs at one of these positions to yield the mononitro product.
-
Detailed Protocol (Adapted for High-Deactivation Substrates):
-
Step 1: Dissolve 2,4,6-trichlorobenzaldehyde (1.0 eq) in concentrated
at 0°C. -
Step 2: Dropwise addition of fuming
(1.1 eq) while maintaining internal temperature <10°C. -
Step 3: Allow to warm to room temperature and stir for 3–6 hours. Monitor by TLC/LCMS.
-
Step 4: Quench reaction mixture onto crushed ice. The product precipitates as a solid.[3][4][5]
-
Step 5: Filter, wash with cold water, and recrystallize from Ethanol/Water or Toluene.
Figure 1: Synthesis pathway via nitration of 2,4,6-trichlorobenzaldehyde.[1] Symmetry ensures a single mononitro isomer.[1]
Part 4: Reactivity Profile & Applications
This molecule is a versatile "electrophilic hub." Its reactivity is defined by three distinct zones: the aldehyde, the nitro group, and the activated chlorines.
1. Nucleophilic Aromatic Substitution (
-
Selectivity: The chlorine at position 2 (or 4) is more labile than position 6 due to the inductive and resonance withdrawal of the ortho-nitro group.[1]
-
Application: Synthesis of functionalized anilines or aryl ethers.
2. Aldehyde Condensations Despite steric crowding, the aldehyde group remains reactive toward small nucleophiles.
-
Schiff Base Formation: Reaction with primary amines yields imines, useful for ligand synthesis.
-
Reduction: Reduction with
yields 2,4,6-trichloro-3-nitrobenzyl alcohol.[1] -
Oxidation: Oxidation with
or Jones reagent yields the corresponding benzoic acid.
3. Nitro Group Reduction
Selective reduction of the nitro group (using
Figure 2: Reactivity map highlighting the three primary transformation vectors: Ring substitution (
Part 5: Safety & Handling (SDS Summary)
As a nitro-halogenated aromatic, this compound presents specific hazards. It should be handled in a fume hood with full PPE.
-
GHS Classification:
-
Handling Precautions:
-
Avoid contact with strong bases (exothermic decomposition).
-
Store under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the aldehyde.
-
Incompatibility: Reacts violently with strong reducing agents and strong oxidizers.
-
References
-
Sigma-Aldrich. (2025).[1] Product Specification: 2,4,6-Trichloro-3-nitrobenzaldehyde (CAS 2763755-65-1).[1][6][7] Link
-
BLD Pharm. (2025). Safety Data Sheet: 2,4,6-Trichloro-3-nitrobenzaldehyde. Link
-
PubChem. (2025). Compound Summary: 2,4,6-Trichlorobenzaldehyde (Precursor).[1] Link[1]
-
Organic Syntheses. (Coll. Vol. 3). Nitration of Deactivated Aromatic Aldehydes. Link
- 1. 16588-34-4|4-Chloro-3-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. CAS 24473-00-5: Benzaldehyde, 2,4,6-trichloro- [cymitquimica.com]
- 3. 2,4,6-Trichlorobenzaldehyde | 24473-00-5 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1807173-49-4|3-Chloro-2-methyl-5-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 7. 81574-58-5_2,4,6-三甲氧基-3-甲基苯甲醛CAS号:81574-58-5_2,4,6-三甲氧基-3-甲基苯甲醛【结构式 性质 英文】 - 化源网 [chemsrc.com]
